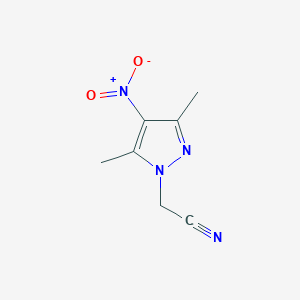![molecular formula C15H10N4O4 B1328243 1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid CAS No. 1119451-17-0](/img/structure/B1328243.png)
1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C15H10N4O4 and its molecular weight is 310.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitubercular Properties
1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid derivatives have been synthesized with potential applications as antitubercular agents. Ukrainets et al. (2009) found that these compounds are selectively brominated in the quinolone ring, which may enhance their antitubercular properties (Ukrainets, Grinevich, Tkach, Bevz, & Slobodzian, 2009).
Anticancer Activity
Research by Gaber et al. (2021) aimed at synthesizing new derivatives of this compound demonstrated significant anticancer activity against breast cancer MCF-7 cell line. These findings suggest potential applications of these compounds in cancer treatment (Gaber, Alsanie, Alhomrani, Alamri, El‐Deen, & Refat, 2021).
Biological Activity Studies
The in vitro biological activity of certain derivatives, as reported by Ziegler et al. (1988), further highlights the potential of these compounds in various therapeutic applications (Ziegler, Kuck, Harris, & Lin, 1988).
Synthesis and Chemical Properties
Deady and Rodemann (2001) investigated the reaction of homophthalic acid with analogs of this compound, providing insights into the chemical properties and potential synthesis pathways of these compounds (Deady & Rodemann, 2001).
Direcciones Futuras
Propiedades
IUPAC Name |
1-oxo-2-(pyrazine-2-carbonylamino)isoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O4/c20-13(12-7-16-5-6-17-12)18-19-8-11(15(22)23)9-3-1-2-4-10(9)14(19)21/h1-8H,(H,18,20)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWSJKJWNDZSLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)NC(=O)C3=NC=CN=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3',4'-Difluoro[1,1'-biphenyl]-2-amine](/img/structure/B1328164.png)
![N-(4'-Amino-3'-fluoro[1,1'-biphenyl]-4-yl)-N,N-dimethylamine](/img/structure/B1328166.png)
![2'-Fluoro-2-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1328167.png)
![2-[3-(Tert-butyl)phenoxy]aniline](/img/structure/B1328180.png)


![2-[4-(Tert-butyl)phenoxy]aniline](/img/structure/B1328184.png)
![5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1328190.png)
![3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde](/img/structure/B1328192.png)
![(2E)-3-(3-{[(3,5-Dimethylisoxazol-4-YL)methoxy]-methyl}-4-methoxyphenyl)acrylic acid](/img/structure/B1328194.png)
![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1328197.png)
![9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1328198.png)

![5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328206.png)
